molecular formula C35H29N5O10 B12468114 2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]

2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]

Katalognummer: B12468114
Molekulargewicht: 679.6 g/mol
InChI-Schlüssel: RZKJSPMCHNNFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitrophenoxy and isoindole-dione groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy groups are known to participate in electron transfer processes, which can affect various biological pathways. The isoindole-dione structure allows it to bind with high affinity to multiple receptors, influencing cellular functions and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This unique structure allows for more versatile chemical modifications and broader application scope compared to other similar compounds .

Eigenschaften

Molekularformel

C35H29N5O10

Molekulargewicht

679.6 g/mol

IUPAC-Name

2-[3-[methyl-[3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl]amino]propyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C35H29N5O10/c1-36(14-4-16-37-32(41)28-12-10-26(20-30(28)34(37)43)49-24-8-2-6-22(18-24)39(45)46)15-5-17-38-33(42)29-13-11-27(21-31(29)35(38)44)50-25-9-3-7-23(19-25)40(47)48/h2-3,6-13,18-21H,4-5,14-17H2,1H3

InChI-Schlüssel

RZKJSPMCHNNFSG-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-])CCCN4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.